

# physical and chemical properties of 2-bromooctane

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## Compound of Interest

Compound Name: 2-Bromooctane

Cat. No.: B146060

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An In-depth Technical Guide to **2-Bromooctane**: Properties, Synthesis, and Applications

## Introduction

**2-Bromooctane** (CAS No. 557-35-7) is a secondary alkyl halide that serves as a valuable intermediate in a multitude of organic synthesis applications.<sup>[1]</sup> Structurally, it consists of an eight-carbon chain with a bromine atom attached to the second carbon, rendering this carbon a chiral center. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of **2-bromooctane**, tailored for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

**2-Bromooctane** is a colorless to light yellow, volatile liquid with a characteristic odor.<sup>[2][3][4]</sup> It is generally insoluble in water but soluble in common organic solvents.<sup>[3][4]</sup> Chemically, it is stable but may be sensitive to light and is incompatible with strong oxidizing agents.<sup>[1][2][4][5]</sup><sup>[6]</sup> The compound is combustible.<sup>[1][2][4][5][6][7]</sup>

## Data Presentation: Physical Properties of 2-Bromooctane

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>17</sub> Br	[2][3][5][6]
Molecular Weight	193.12 g/mol	[1][2][5]
CAS Number	557-35-7	[4][5]
Appearance	Colorless to light yellow clear liquid	[2][3][4]
Boiling Point	188-191 °C at 760 mmHg	[2][5][7][8]
Melting Point	-251 °C (literature)	[8]
Density	~1.093 - 1.1 g/cm <sup>3</sup>	[2][5][9][10]
Refractive Index (n <sub>D</sub> )	~1.449 - 1.451	[2][5][10]
Flash Point	65 - 70 °C	[2][7][8]
Vapor Pressure	~0.74 mmHg at 25 °C	[2][5]
Water Solubility	Insoluble / Negligible	[3][4]
LogP	4.68	[4][5]

## Reactivity and Chemical Synthesis

As a secondary alkyl halide, **2-bromooctane** undergoes reactions typical for this class of compounds, primarily nucleophilic substitution (S<sub>N</sub>2) and elimination (E2) reactions. Its utility in organic synthesis stems from the ability of the bromide to act as a good leaving group.

### Nucleophilic Substitution (S<sub>N</sub>2) Reactions

**2-Bromooctane** readily participates in S<sub>N</sub>2 reactions where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This reaction proceeds with an inversion of stereochemistry at the chiral center.

- Reaction with Hydroxide: Treatment of **2-bromooctane** with an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) yields 2-octanol.[11][12][13]

- **Reaction with Thiolates:** Reaction with sodium hydrosulfide (NaSH) produces (S)-2-octanethiol from (R)-**2-bromooctane**, demonstrating the characteristic inversion of configuration.[\[14\]](#)
- **Racemization:** When treated with sodium bromide in a polar aprotic solvent like DMSO, (R)-**2-bromooctane** can undergo racemization to form a (±)-**2-bromooctane** mixture, as the bromide ion acts as both the nucleophile and the leaving group.[\[15\]](#)

## Elimination (E2) Reactions

When **2-bromooctane** is treated with a strong, sterically hindered base in an alcoholic solvent, an E2 reaction is favored, leading to the formation of octenes. The primary products are typically a mixture of 1-octene and 2-octene, with the more substituted 2-octene (Zaitsev's product) often being the major isomer.

## Experimental Protocols

### Synthesis of 2-Bromooctane from 2-Octanol ( $S_N2$ )

This protocol describes a common method for synthesizing secondary bromoalkanes from their corresponding alcohols using hydrobromic acid.[\[16\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-octanol and a 48% aqueous solution of hydrobromic acid. For every mole of alcohol, approximately 2 moles of HBr are recommended.
- **Catalyst Addition (Optional):** A catalytic amount of concentrated sulfuric acid can be slowly added to the cooled mixture to facilitate the reaction.
- **Reflux:** Heat the reaction mixture to reflux (approximately 130-135 °C) and maintain for 1-2 hours to ensure the reaction goes to completion.[\[16\]](#)
- **Workup:** Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The lower layer, containing the crude **2-bromooctane**, will be the organic phase.
- **Washing:** Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride solution (brine).

- **Drying:** Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or calcium chloride.
- **Purification:** Decant or filter the dried liquid and purify by fractional distillation, collecting the fraction boiling at approximately 188-191 °C.

## Dehydrohalogenation of 2-Bromooctane (E2)

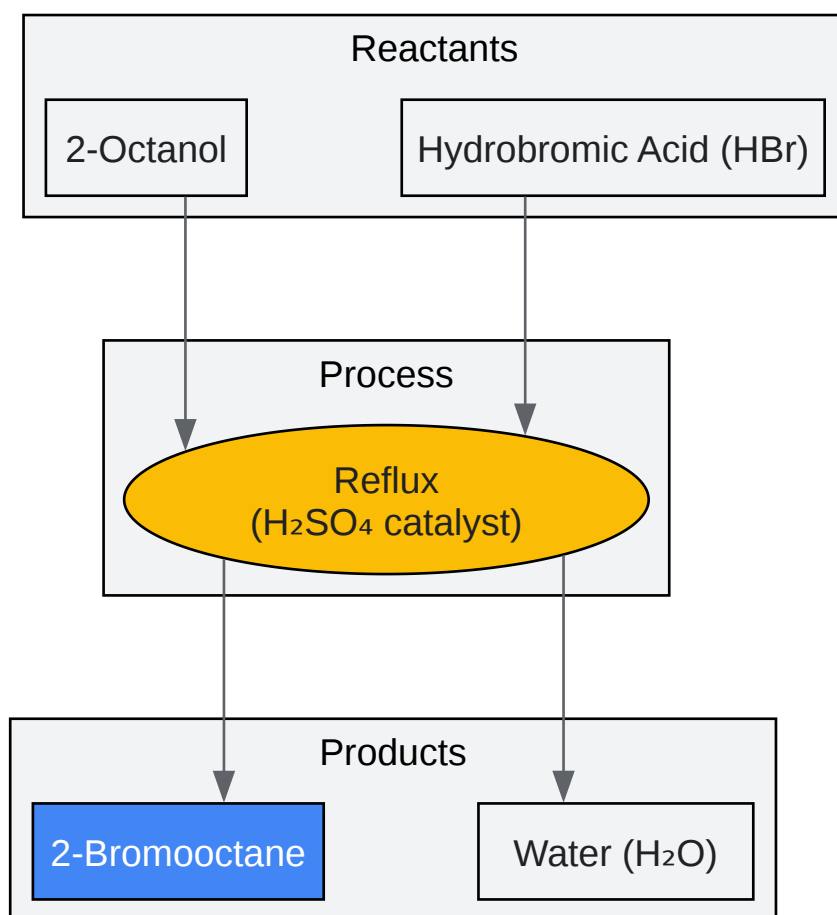
This protocol outlines the elimination of HBr from **2-bromooctane** to form octenes.

- **Reaction Setup:** In a round-bottom flask, dissolve **2-bromooctane** in ethanol.
- **Base Addition:** Add a solution of potassium hydroxide in ethanol (alcoholic KOH) to the flask. The use of a strong, non-nucleophilic base favors elimination.
- **Reflux:** Heat the mixture to reflux for 1-2 hours.
- **Workup:** After cooling, pour the reaction mixture into water and extract the organic products with a suitable solvent like diethyl ether.
- **Washing and Drying:** Wash the organic extract with water and brine, then dry over an anhydrous drying agent.
- **Purification and Analysis:** Remove the solvent under reduced pressure. The resulting product will be a mixture of octene isomers, which can be analyzed and separated by gas chromatography if desired.

## Applications in Research and Drug Development

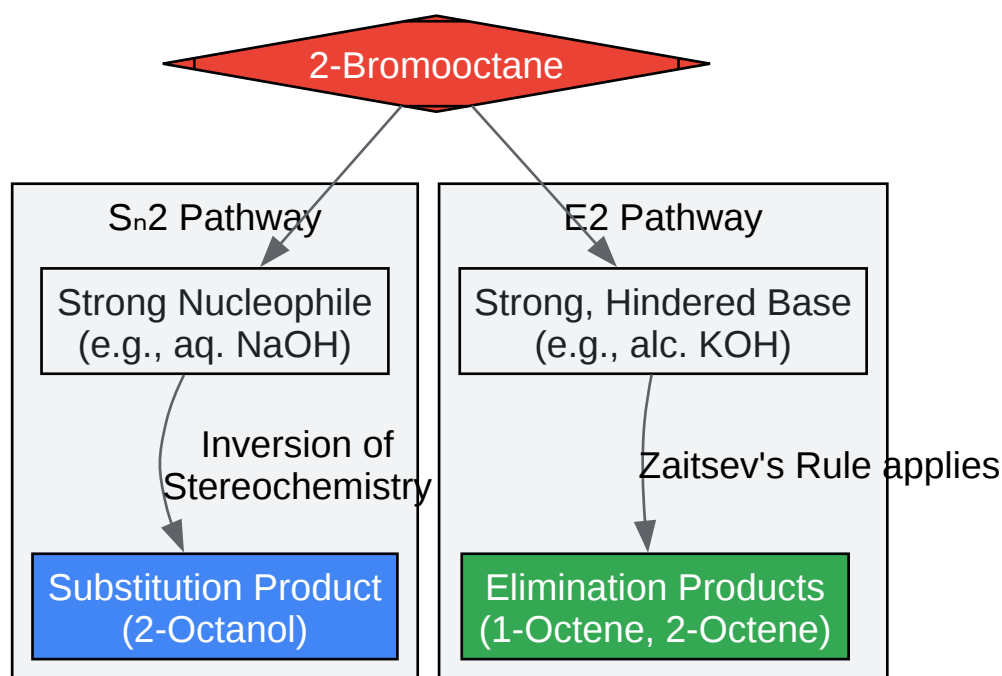
**2-Bromooctane** is a versatile building block in organic synthesis. Its primary application is as an alkylating agent, introducing an octyl group into various molecules. This is fundamental in the synthesis of more complex organic compounds, including active pharmaceutical ingredients (APIs). While not typically involved in specific signaling pathways itself, it is used to synthesize novel molecules that may be investigated for such biological activities. Its role is as a starting material or intermediate in the creation of pharmaceuticals and other specialty chemicals.<sup>[4]</sup>

## Mandatory Visualizations



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Caption: Synthesis of **2-Bromooctane** from 2-Octanol via Nucleophilic Substitution.



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Caption: Competing S<sub>n</sub>2 and E2 reaction pathways for **2-bromooctane**.



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Caption: General experimental workflow for the synthesis and purification of **2-bromooctane**.

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Phone: (601) 213-4426

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